This compound is primarily sourced from chemical suppliers and databases, including BenchChem and ChemicalBook. It falls under the category of organic chemicals, specifically those containing nitrogen and oxygen functionalities. Its classification is relevant for understanding its reactivity patterns and potential applications in medicinal chemistry and materials science.
The synthesis of CHEMBRDG-BB 7017901 typically involves several key steps:
These methods can be optimized for industrial production, employing continuous flow synthesis techniques to enhance yield and purity.
CHEMBRDG-BB 7017901 has a complex molecular structure characterized by the following data:
COC1=CC(=C(C=C1)OCCCNCCO)CC=C.C(=O)(C(=O)O)OThe structure features multiple functional groups, including methoxy, hydroxyl, and amine groups, which contribute to its reactivity profile.
CHEMBRDG-BB 7017901 participates in various chemical reactions:
These reactions are critical for modifying the compound to enhance its properties or create derivatives with specific functionalities.
The mechanism of action for CHEMBRDG-BB 7017901 involves its interaction with biological targets at the molecular level. The presence of functional groups such as hydroxyl and amine allows it to form hydrogen bonds with biological macromolecules, potentially influencing enzyme activity or receptor binding. This interaction is vital for understanding its pharmacological effects and therapeutic potential.
The physical properties of CHEMBRDG-BB 7017901 include:
These properties are essential for determining the compound's behavior under various conditions, including solubility, stability, and reactivity.
CHEMBRDG-BB 7017901 has several potential applications in scientific research:
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 84393-31-7
CAS No.: 21416-14-8